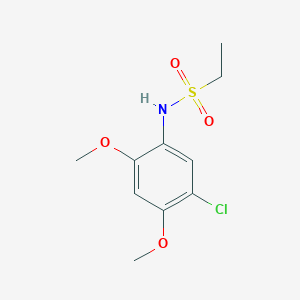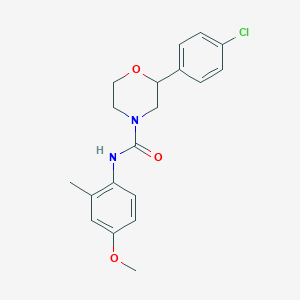![molecular formula C23H15BrN4O3 B5280020 (2Z)-2-(1H-benzimidazol-2-yl)-3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5280020.png)
(2Z)-2-(1H-benzimidazol-2-yl)-3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a brominated phenyl group, and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination of the Phenyl Group:
Etherification: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with a nitrobenzyl halide.
Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the benzimidazole derivative with an appropriate acrylonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the nitrobenzyl group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products may include benzimidazole N-oxides or nitrobenzyl alcohols.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used, such as phenylamines or phenylthiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in studying enzyme mechanisms and developing pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Sensors: Its unique structure allows for the development of sensors for detecting specific chemical species.
Mechanism of Action
The mechanism by which (2Z)-2-(1H-benzimidazol-2-yl)-3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile exerts its effects is likely related to its ability to interact with biological macromolecules. The benzimidazole ring can intercalate with DNA, while the nitrobenzyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The brominated phenyl group may enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
Structural Complexity: The combination of a benzimidazole ring, brominated phenyl group, and nitrobenzyl ether moiety makes this compound unique compared to simpler analogs.
Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and applications, making it more versatile than similar compounds.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-18-7-10-22(31-14-15-5-8-19(9-6-15)28(29)30)16(12-18)11-17(13-25)23-26-20-3-1-2-4-21(20)27-23/h1-12H,14H2,(H,26,27)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJNSKUYMLFSA-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5279945.png)
![ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5279957.png)
![N-[(1R,3R)-3-aminocyclopentyl]-1-(4-hydroxycyclohexyl)-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B5279968.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5279974.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5279977.png)
![2-fluoro-N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5279980.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5279990.png)
![rel-(1R,5S)-8-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5280004.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5280016.png)
![4-[2-(dimethylamino)-5-nitrobenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5280027.png)
![3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole](/img/structure/B5280034.png)

![2-methoxy-3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}quinoxaline](/img/structure/B5280048.png)
